1-(4-Butylphenyl)-3-pyridin-2-ylthiourea
Overview
Description
1-(4-Butylphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Scientific Research Applications
1-(4-Butylphenyl)-3-pyridin-2-ylthiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals.
Preparation Methods
The synthesis of 1-(4-Butylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 4-butylaniline with pyridine-2-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Butylphenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-pyridin-2-ylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar compounds to 1-(4-Butylphenyl)-3-pyridin-2-ylthiourea include other thioureas with different substituents on the aromatic rings. For example:
1-(4-Methylphenyl)-3-pyridin-2-ylthiourea: Similar structure but with a methyl group instead of a butyl group.
1-(4-Chlorophenyl)-3-pyridin-2-ylthiourea: Contains a chlorine atom instead of a butyl group. These compounds share similar chemical properties but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-butylphenyl)-3-pyridin-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-3-6-13-8-10-14(11-9-13)18-16(20)19-15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPOPTDJYPTHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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